4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid
CAS No.: 1992996-53-8
Cat. No.: VC5497734
Molecular Formula: C14H11FO6S
Molecular Weight: 326.29
* For research use only. Not for human or veterinary use.
![4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid - 1992996-53-8](/images/structure/VC5497734.png)
Specification
CAS No. | 1992996-53-8 |
---|---|
Molecular Formula | C14H11FO6S |
Molecular Weight | 326.29 |
IUPAC Name | 4-(4-fluorophenyl)sulfonyloxy-3-methoxybenzoic acid |
Standard InChI | InChI=1S/C14H11FO6S/c1-20-13-8-9(14(16)17)2-7-12(13)21-22(18,19)11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17) |
Standard InChI Key | MXOIXYDTJADVLZ-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid is C₁₄H₁₁FO₆S, with a molecular weight of 326.30 g/mol. The IUPAC name derives from its substituents: a methoxy group (-OCH₃) at position 3 and a sulfonyloxy group (-OSO₂C₆H₄F) at position 4 of the benzoic acid backbone. Key structural features include:
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Aromatic System: The benzoic acid core provides a planar aromatic ring, while the 4-fluorophenylsulfonyloxy group introduces steric bulk and electronic effects due to the electron-withdrawing fluorine and sulfonyl moieties.
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Sulfonate Ester Linkage: The sulfonyloxy group forms an ester bond with the benzene ring, enhancing solubility in polar solvents compared to non-sulfonated analogs .
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₄H₁₁FO₆S |
Molecular Weight | 326.30 g/mol |
Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
Hydrogen Bond Acceptors | 6 (carboxylic acid, sulfonyl) |
XLogP3 | ~2.1 (predicted) |
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis of this compound is documented, analogous sulfonate esters are typically prepared via nucleophilic substitution or esterification reactions. A plausible route involves:
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Substrate Preparation: 4-Hydroxy-3-methoxybenzoic acid is treated with a base (e.g., K₂CO₃) to deprotonate the phenolic -OH group.
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Sulfonation: Reaction with 4-fluorobenzenesulfonyl chloride introduces the sulfonate ester moiety .
This method aligns with patented protocols for synthesizing sulfonated aromatics, where sulfonyl chlorides react with phenolic intermediates under mild conditions .
Stability and Reactivity
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Hydrolysis: The sulfonate ester linkage is susceptible to hydrolysis under acidic or basic conditions, regenerating the phenolic precursor and sulfonic acid.
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Electrophilic Substitution: The electron-deficient fluorophenyl ring may undergo further functionalization at the meta position relative to the sulfonyl group .
Spectroscopic Profiles (Predicted)
Infrared Spectroscopy (IR)
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S=O Stretches: Strong absorptions at 1360–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric) indicative of the sulfonyl group.
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Carboxylic Acid -OH: Broad peak near 2500–3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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